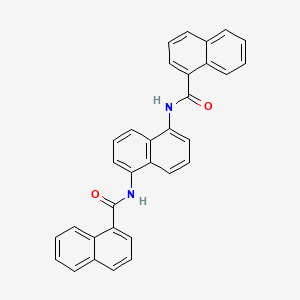
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide, also known as A-967079, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the transient receptor potential V1 (TRPV1) channel, which is involved in pain perception and inflammation.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is a selective antagonist of the TRPV1 channel, which is involved in pain perception and inflammation. This channel is activated by various stimuli, including heat, capsaicin, and acid. By blocking the TRPV1 channel, N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide reduces the transmission of pain signals and decreases inflammation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has been shown to reduce pain and inflammation in animal models without causing significant side effects. It does not affect motor function or cognitive ability, and it does not produce tolerance or dependence. N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has also been shown to be effective in reducing hyperalgesia, which is a heightened sensitivity to pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is a valuable tool for studying the role of the TRPV1 channel in pain and inflammation. It is highly selective for this channel and does not affect other ion channels or receptors. However, it is important to note that N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is not a perfect antagonist and may have off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists for use in pain management and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, the potential use of N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide in combination with other drugs for the treatment of pain and inflammation could be explored.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide involves the reaction of 5-isopropyl-3-thiophenecarboxylic acid with tert-butyl nitrite and sodium azide to form the corresponding 5-tert-butyl-3-isoxazolyl derivative. This intermediate is then reacted with 5-chloro-2-methoxybenzamide to yield N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-9(2)11-6-10(8-20-11)14(18)16-13-7-12(19-17-13)15(3,4)5/h6-9H,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHMNRQRHURAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-(propan-2-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)
![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5126675.png)

![5-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5126684.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5126703.png)
![3-(5-{[1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5126711.png)



